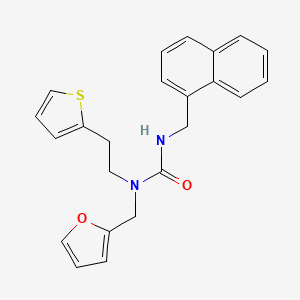

1-(Furan-2-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Description

This urea derivative features three distinct aromatic substituents: a furan-2-ylmethyl group, a naphthalen-1-ylmethyl moiety, and a 2-(thiophen-2-yl)ethyl chain.

Properties

IUPAC Name |

1-(furan-2-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2S/c26-23(24-16-19-8-3-7-18-6-1-2-11-22(18)19)25(17-20-9-4-14-27-20)13-12-21-10-5-15-28-21/h1-11,14-15H,12-13,16-17H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJBAEZOEAXGRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)N(CCC3=CC=CS3)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Furan-2-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(Furan-2-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is , with a molecular weight of approximately 356.45 g/mol. The compound consists of a furan ring, a naphthalene moiety, and a thiophene group linked through a urea functional group. This unique combination allows for diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Urea Linkage : Reacting furan derivatives with naphthalene and thiophene precursors.

- Optimization : Adjusting reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of furan and naphthalene have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus . Preliminary studies suggest that 1-(Furan-2-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea may also possess similar properties.

Enzyme Interaction Studies

Interaction studies have demonstrated that this compound can bind to specific enzymes and receptors, modulating their activity. For example:

- Kinase Inhibition : Potential inhibition of kinases involved in cancer progression.

- Antioxidant Activity : Compounds with furan rings often exhibit antioxidant properties, which may contribute to their therapeutic effects.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Furan-2-ylmethyl)-3-(phenyl)urea | Furan and phenyl groups | Antidiabetic effects |

| 1-[2,3'-Bifuran]-5-ylmethyl)-3-(naphthalen -1 -ylmethyl)urea | Bifuran moiety | Enhanced biological activity |

| 1-(Naphthalen -1 -ylmethyl)-3-pyridin -4 -ylurea | Different pyridine substitution | Varying pharmacological effects |

These studies highlight the potential for developing new therapeutic agents based on the structural features of these compounds.

Research Findings

Recent research findings indicate that the compound could be effective in treating bacterial infections due to its broad-spectrum antimicrobial activity. For example, a study on related compounds showed that they were effective against multiple strains of bacteria, suggesting that 1-(Furan-2-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea might exhibit similar efficacy.

Table: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Escherichia coli | 25 µg/mL | Bactericidal |

| Staphylococcus aureus | 30 µg/mL | Bacteriostatic |

| Salmonella typhi | 20 µg/mL | Bactericidal |

| Bacillus subtilis | >50 µg/mL | No inhibition observed |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related urea derivatives from the literature:

Key Observations:

- Core Modifications : Thiourea derivatives (e.g., ) exhibit stronger electron-withdrawing effects than urea, altering reactivity and interaction profiles.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.